molecular formula C18H21FN4O2 B2434550 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1234893-50-5

2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2434550
CAS No.: 1234893-50-5
M. Wt: 344.39
InChI Key: WNKAKHMZTQEIAZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a pyrimidinyl-substituted piperidine, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-15-2-4-16(5-3-15)25-13-17(24)22-12-14-6-10-23(11-7-14)18-20-8-1-9-21-18/h1-5,8-9,14H,6-7,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKAKHMZTQEIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorophenoxyacetic acid, which is then coupled with the pyrimidinyl-substituted piperidine under appropriate conditions to form the desired acetamide.

  • Synthesis of 4-fluorophenoxyacetic acid

    • React 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-fluorophenoxyacetic acid.
    • Reaction conditions: Reflux the mixture in an appropriate solvent like ethanol or water.
  • Coupling with pyrimidinyl-substituted piperidine

    • React 4-fluorophenoxyacetic acid with 1-(pyrimidin-2-yl)piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
    • Reaction conditions: Stir the mixture at room temperature or slightly elevated temperatures in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and the pyrimidinyl-piperidine moiety are key structural features that enable the compound to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-(4-bromophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-(4-methylphenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its analogs with different substituents on the phenoxy group. This makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A fluorophenoxy group which enhances lipophilicity.
  • A pyrimidinyl-piperidine moiety that contributes to its biological activity.

This unique combination allows the compound to interact effectively with various biological targets, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor . By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, which can enhance cholinergic signaling. This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer's disease, where AChE inhibitors are commonly employed to improve cognitive function.

Neurological Disorders

The inhibition of AChE positions this compound as a candidate for treating neurological conditions. Research indicates that compounds with similar structures have demonstrated efficacy in enhancing cognitive function and memory retention in animal models.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureBiological Activity
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideSimilar piperazine and pyrimidine structureAcetylcholinesterase inhibitor
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amContains piperazine and fluorophenyl groupsInhibitory effects on nucleoside transporters

The selective inhibition of AChE by this compound distinguishes it from other compounds, making it a promising candidate for further research in both neurology and oncology.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research has highlighted the importance of modifying functional groups to enhance biological activity. For instance, compounds with similar piperidine structures have shown varied efficacy based on their substituents. Future studies should focus on:

  • Optimizing Lipophilicity : Enhancing solubility without compromising potency.
  • Evaluating Toxicity : Understanding potential hazards associated with long-term use.
  • In Vivo Studies : Conducting animal model tests to assess therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide?

  • Methodology : The compound can be synthesized via a multi-step nucleophilic substitution and amide coupling. For example:

React 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.

Couple with (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine under basic conditions (e.g., DIPEA in DMF) to form the acetamide backbone.

Purify via column chromatography (silica gel, gradient elution with CH2_2Cl2_2/MeOH) and confirm purity using HPLC (>95%) .

  • Validation : Monitor reactions with TLC and characterize intermediates via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the pyrimidine and piperidine rings (e.g., 1^1H NMR coupling constants for aromatic protons).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Note: Data collection requires single crystals grown via vapor diffusion (e.g., methanol/water) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Approach :

  • Screen against target receptors (e.g., kinase or GPCR panels) using fluorescence polarization or radioligand binding assays.
  • Assess metabolic stability in liver microsomes (human/rodent) to gauge pharmacokinetic potential .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational models?

  • Case Study : If NMR suggests a planar pyrimidine ring but DFT calculations predict slight puckering, refine X-ray data with SHELXL to confirm bond angles. Discrepancies may arise from solvent effects or crystal packing forces .
  • Validation : Compare experimental (X-ray) and computed (DFT) torsion angles using Mercury software. Address outliers via Hirshfeld surface analysis .

Q. What computational strategies optimize binding affinity predictions for this compound?

  • Methodology :

Perform molecular docking (AutoDock Vina) into target pockets (e.g., kinase ATP-binding sites).

Validate with MD simulations (GROMACS) to assess ligand-protein stability over 100 ns. Monitor RMSD (<2 Å) and hydrogen bond persistence .

Use free-energy perturbation (FEP) to predict substituent effects on binding (e.g., fluorophenoxy vs. chlorophenoxy) .

Q. How can researchers address conflicting bioactivity data across different assay conditions?

  • Troubleshooting :

  • Buffer Variability : Test activity in phosphate vs. Tris buffers to rule out pH-dependent ionization.
  • Solubility Limits : Use dynamic light scattering (DLS) to detect aggregation at high concentrations.
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Q. What strategies improve synthetic yield while minimizing byproducts in scale-up?

  • Optimization :

  • Catalysis : Screen Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) to reduce halogenated impurities.
  • Reaction Monitoring : Employ inline FTIR or ReactIR to track intermediate formation and adjust stoichiometry dynamically.
  • Workflow : Use flow chemistry for exothermic steps (e.g., acyl chloride formation) to enhance safety and reproducibility .

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